molecular formula C8H8O2 B14600639 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione CAS No. 60526-46-7

1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione

Cat. No.: B14600639
CAS No.: 60526-46-7
M. Wt: 136.15 g/mol
InChI Key: MPPFIYGDADUJBU-UHFFFAOYSA-N
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Description

1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione is a chemical compound with the molecular formula C₈H₈O₂ It is a bicyclic ketone, characterized by its unique structure that includes a bicyclo[221]heptane framework with two ketone groups at the 2 and 3 positions

Preparation Methods

The synthesis of 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione typically involves the Diels-Alder reaction. One common method starts with the reaction of vinylene carbonate and cyclopentadiene, followed by hydrolysis . Another approach involves the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol using dimethyl sulfoxide and oxalyl chloride . These methods are efficient and provide good yields of the desired product.

Chemical Reactions Analysis

1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione involves its reactivity as a ketone. The compound can act as an electrophile in various reactions, interacting with nucleophiles to form addition products. The specific molecular targets and pathways depend on the context of its use, such as in synthetic chemistry or biological systems .

Comparison with Similar Compounds

1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione can be compared with other bicyclic ketones, such as:

The uniqueness of 1-Methylbicyclo[22

Properties

CAS No.

60526-46-7

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

1-methylbicyclo[2.2.1]hept-5-ene-2,3-dione

InChI

InChI=1S/C8H8O2/c1-8-3-2-5(4-8)6(9)7(8)10/h2-3,5H,4H2,1H3

InChI Key

MPPFIYGDADUJBU-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C=C1)C(=O)C2=O

Origin of Product

United States

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